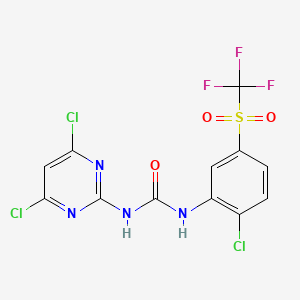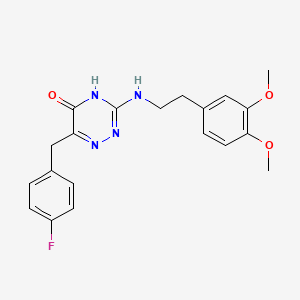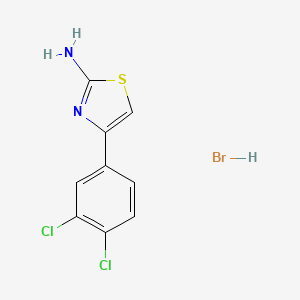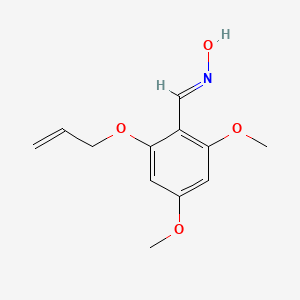
1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-((trifluoromethyl)sulfonyl)phenyl)-3-(4,6-dichloropyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C12H6Cl3F3N4O3S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Degradation and Environmental Impact
Studies have investigated the degradation of similar sulfonylurea herbicides in soil and their side effects. For instance, the degradation of triasulfuron and rimsulfuron in sandy loam soil showed that biological processes play a significant role in the soil degradation of these herbicides. These studies found that at agricultural practice concentrations, these sulfonylureas likely have no effects on soil microbial activities, indicating their environmental compatibility (Dinelli, Vicari, & Accinelli, 1998). Additionally, Aspergillus niger has been shown to degrade chlorimuron-ethyl, a similar sulfonylurea herbicide, highlighting microbial roles in mitigating potential environmental impacts (Sharma, Banerjee, & Choudhury, 2012).
Synthesis and Biological Activity
Research on the synthesis of derivatives and evaluation of their antioxidant activity sheds light on potential pharmaceutical applications. For example, the synthesis of certain pyrimidinone derivatives and their screening for antioxidant activity indicate the chemical versatility and potential for developing new therapeutic agents (George, Sabitha, Kumar, & Ravi, 2010). Furthermore, the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety demonstrate the compound's utility in creating effective antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethylsulfonyl)phenyl]-3-(4,6-dichloropyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F3N4O3S/c13-6-2-1-5(26(24,25)12(16,17)18)3-7(6)19-11(23)22-10-20-8(14)4-9(15)21-10/h1-4H,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBMOGQJDUADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)NC(=O)NC2=NC(=CC(=N2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-azaspiro[3.5]nonane](/img/structure/B2367225.png)

![Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride](/img/structure/B2367227.png)

![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)

![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)

![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2367244.png)